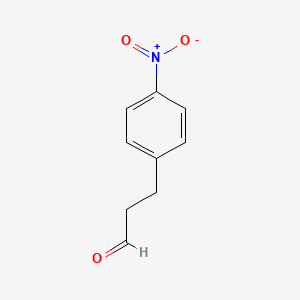
3-(4-Nitro-phenyl)-propionaldehyde
説明
3-(4-Nitro-phenyl)-propionaldehyde, also known as p-nitrobenzylidene propionaldehyde or NBP, is a chemical compound with the molecular formula C10H9NO3. It is a yellow crystalline solid with a melting point of 80-83°C. NBP is widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT).
科学的研究の応用
Thermodynamic Properties
- Study on Thermodynamic Properties : Research conducted by Dibrivnyi et al. (2015) focused on determining the thermodynamic properties of compounds similar to 3-(4-Nitro-phenyl)-propionaldehyde. The study used methods like Knudsen’s effusion to understand the temperature dependence of vapor pressure, providing insights into the theoretical knowledge of their nature and practical applications in synthesis and purification processes (Dibrivnyi et al., 2015).
Catalysis and Synthesis
- Organocatalytic Michael Addition : A study by Andrey et al. (2003) demonstrated the use of a compound related to 3-(4-Nitro-phenyl)-propionaldehyde in the asymmetric Michael addition, a significant step in the synthesis of certain organic compounds (Andrey et al., 2003).
Solvatochromic Properties
- Solvatochromism Study : Nandi et al. (2012) synthesized derivatives of 3-(4-Nitro-phenyl)-propionaldehyde and investigated their solvatochromic properties. This research is crucial in understanding how these compounds interact with different solvents, influencing their application in fields like dye and sensor technology (Nandi et al., 2012).
Radiochemical Applications
- Use in Asymmetric Nitroaldol Reactions : Gustavsson et al. (2003) explored the purification of [11C]nitromethane for use in asymmetric nitroaldol reactions involving compounds similar to 3-(4-Nitro-phenyl)-propionaldehyde, highlighting its potential in radiochemistry (Gustavsson et al., 2003).
Photophysical and Electrochemical Studies
- Optical and Electrochemical Properties : Barberá et al. (1998) conducted a study on the fluorescence, non-linear optical, and mesogenic properties of pyrazoline derivatives, which are structurally related to 3-(4-Nitro-phenyl)-propionaldehyde. This research is vital for developing new materials with specific optical and electrochemical properties (Barberá et al., 1998).
Reaction Kinetics
- Reactivity with Other Compounds : Gupta and Rajakumar (2020) investigated the reactivity of phenyl radicals towards compounds like propionaldehyde, providing insights into reaction mechanisms at different temperatures. This research is significant for understanding the kinetics and pathways of reactions involving 3-(4-Nitro-phenyl)-propionaldehyde (Gupta & Rajakumar, 2020).
特性
IUPAC Name |
3-(4-nitrophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVAHIITWCRKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461557 | |
| Record name | 3-(4-NITRO-PHENYL)-PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitro-phenyl)-propionaldehyde | |
CAS RN |
80793-24-4 | |
| Record name | 4-Nitrobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80793-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-NITRO-PHENYL)-PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

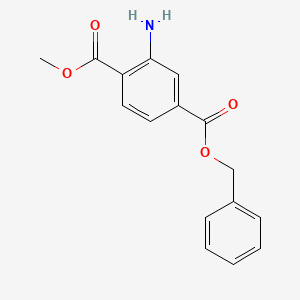

![3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1624540.png)

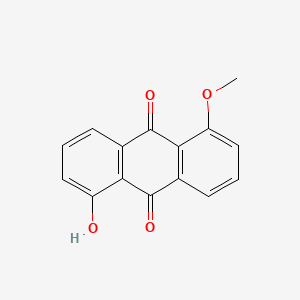
![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)
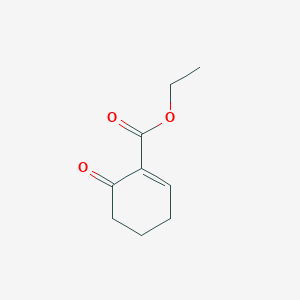

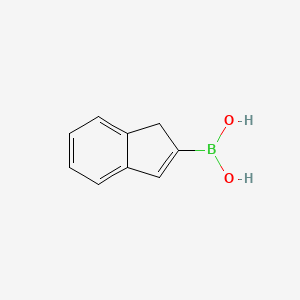

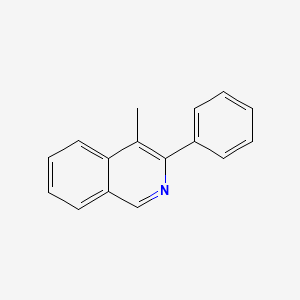


![3,4-dihydro-2H-benzo[c]azepine-1,5-dione](/img/structure/B1624559.png)